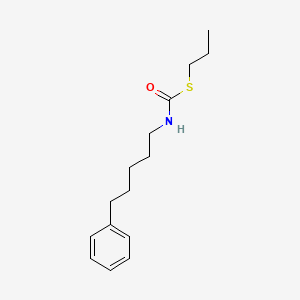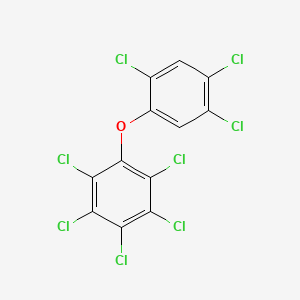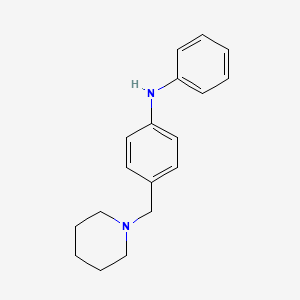
1-(p-Anilinobenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(1-Piperidinyl)methyl]phenyl]aniline is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(1-Piperidinyl)methyl]phenyl]aniline typically involves the reaction of N-benzyl-4-piperidone with aniline. The process begins with the formation of an imine intermediate, which is subsequently reduced using sodium borohydride to yield the desired product . This method is commonly used in laboratory settings due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of piperidine derivatives often involves more scalable and cost-effective methods. These may include catalytic hydrogenation, cyclization, and multicomponent reactions . The choice of method depends on factors such as the desired yield, purity, and production cost.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(1-Piperidinyl)methyl]phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
N-[4-[(1-Piperidinyl)methyl]phenyl]aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various piperidine-based compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring alkaloids.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[4-[(1-Piperidinyl)methyl]phenyl]aniline involves its interaction with specific molecular targets. The compound can bind to DNA via intercalation, affecting the transcription and replication processes . Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-4-piperidone: A precursor in the synthesis of N-[4-[(1-Piperidinyl)methyl]phenyl]aniline.
Fentanyl analogs: Compounds with similar piperidine structures but differing in their pharmacological profiles.
Uniqueness
N-[4-[(1-Piperidinyl)methyl]phenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
64097-52-5 |
|---|---|
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
N-phenyl-4-(piperidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C18H22N2/c1-3-7-17(8-4-1)19-18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h1,3-4,7-12,19H,2,5-6,13-15H2 |
Clave InChI |
WYLXNOXBORNKPU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


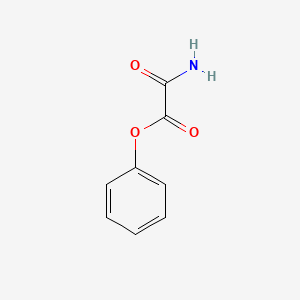
![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)
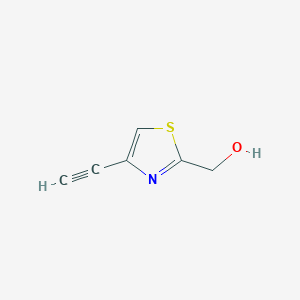
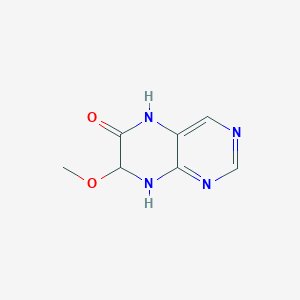
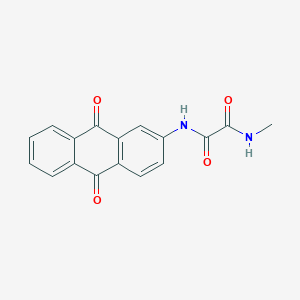

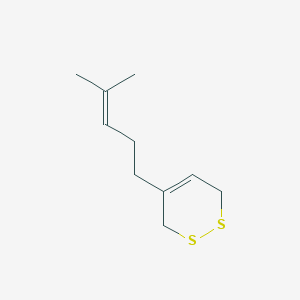
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
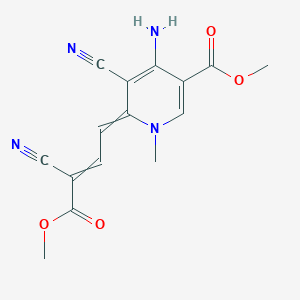

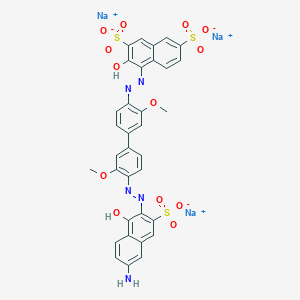
![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
